molecular formula C16H16N2O3 B11558274 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11558274
M. Wt: 284.31 g/mol
InChI Key: PCHAIRDTTLSPGO-LICLKQGHSA-N
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Description

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a hydroxyphenyl group, and a methylphenoxy group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.

Types of Reactions:

    Oxidation: The hydroxyphenyl group in the compound can undergo oxidation reactions to form quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the hydroxyphenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

  • N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Comparison: N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H16N2O3/c1-12-5-7-15(8-6-12)21-11-16(20)18-17-10-13-3-2-4-14(19)9-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+

InChI Key

PCHAIRDTTLSPGO-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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